molecular formula C16H24ClN3O2 B3870131 4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide

Cat. No.: B3870131
M. Wt: 325.83 g/mol
InChI Key: YDVHFZHFHHLAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorinated phenoxy group, a piperazine ring, and a butanamide backbone, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol.

    Etherification: The chlorinated phenol is then reacted with 4-chlorobutanoyl chloride in the presence of a base to form 4-(4-chloro-2-methylphenoxy)butanoyl chloride.

    Amidation: The final step involves the reaction of 4-(4-chloro-2-methylphenoxy)butanoyl chloride with 4-methylpiperazine to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification Techniques: Advanced purification methods such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide: shares structural similarities with other phenoxy and piperazine derivatives.

    4-(4-chloro-2-methylphenoxy)butanoic acid: A related compound with a carboxylic acid group instead of the piperazine moiety.

    This compound analogs: Compounds with variations in the piperazine ring or the phenoxy group.

Uniqueness

    Structural Features: The combination of a chlorinated phenoxy group and a piperazine ring in this compound provides unique chemical and biological properties.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-13-12-14(17)5-6-15(13)22-11-3-4-16(21)18-20-9-7-19(2)8-10-20/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVHFZHFHHLAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide
Reactant of Route 3
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide
Reactant of Route 6
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.